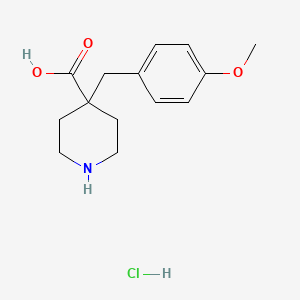![molecular formula C11H15N3O3 B1390326 [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid CAS No. 1183764-58-0](/img/structure/B1390326.png)
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid involves multiple steps, starting with the preparation of cyclopentanecarboxylic acid. This can be achieved through the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and industrial chemistry, such as large-scale batch reactors and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid and potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid is primarily used in proteomics research . It serves as a reagent in various biochemical assays and experiments aimed at understanding protein structure and function. The compound’s unique structure allows it to interact with specific proteins and enzymes, making it valuable in studying protein-protein interactions and enzyme kinetics.
作用机制
The exact mechanism of action for [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Cyclopentanecarboxylic acid: This compound has a similar cyclopentane ring structure but lacks the pyrazole and acetic acid moieties.
Pyrazole derivatives: Compounds with a pyrazole ring structure but different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of [4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in proteomics research and other scientific applications.
属性
IUPAC Name |
2-[4-(cyclopentanecarbonylamino)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)7-14-6-9(5-12-14)13-11(17)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLQDUKXAUMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


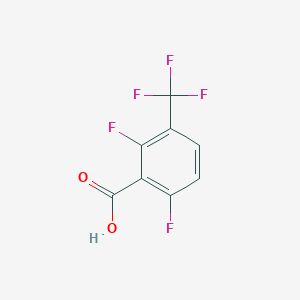

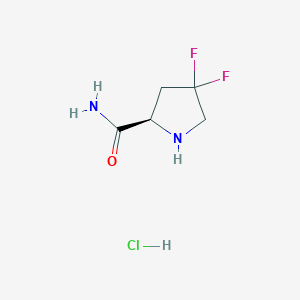

![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)

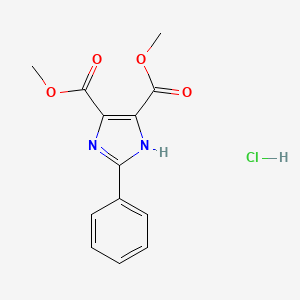
![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)
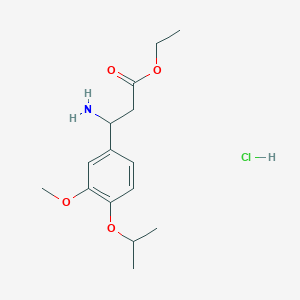
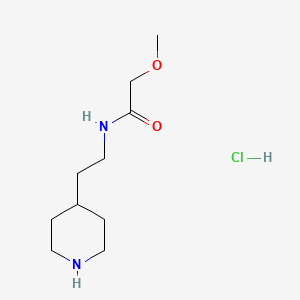
![[1-(Methoxymethyl)cyclopentyl]amine hydrochloride](/img/structure/B1390263.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)
